1-(3-Methylbut-2-en-2-yl)naphthalene
Description
1-(3-Methylbut-2-en-2-yl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a branched alkenyl group, specifically a 3-methylbut-2-en-2-yl moiety. This structure combines the aromaticity of naphthalene with the steric and electronic effects of the isoprenoid-like substituent. The compound’s unique substituent may influence its physicochemical properties, such as solubility, volatility, and reactivity, as well as its biological interactions.
Properties
CAS No. |
13399-44-5 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(3-methylbut-2-en-2-yl)naphthalene |
InChI |
InChI=1S/C15H16/c1-11(2)12(3)14-10-6-8-13-7-4-5-9-15(13)14/h4-10H,1-3H3 |
InChI Key |
WAEIKKLTBXDHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C1=CC=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-2-en-2-yl)naphthalene typically involves the alkylation of naphthalene with 3-methylbut-2-en-2-yl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride or ferric chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbut-2-en-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinones.
Reduction: Catalytic hydrogenation can reduce the double bond in the 3-methylbut-2-en-2-yl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3-methylbutyl)naphthalene.
Substitution: Formation of halogenated naphthalenes.
Scientific Research Applications
1-(3-Methylbut-2-en-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-2-en-2-yl)naphthalene involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Key Observations:
Methyl substituents (1- and 2-methylnaphthalenes) exhibit positional isomerism, with 2-methylnaphthalene showing higher volatility and environmental mobility .
Reactivity :
- The alkenyl group in the target compound may undergo electrophilic addition or oxidation, similar to other alkenyl-substituted PAHs . In contrast, methoxy groups (e.g., 1-methoxy-4-(methoxymethyl)naphthalene) enhance electron density in the aromatic ring, favoring electrophilic substitution .
Toxicity Profile: Methylnaphthalenes are associated with respiratory and hepatic toxicity in mammals, with 1-methylnaphthalene showing greater hepatotoxicity than the 2-isomer .
Table 2: Environmental Persistence and Biomonitoring Data
Key Observations:
- Degradation : Methylnaphthalenes degrade rapidly in air via reaction with hydroxyl radicals, whereas larger alkyl or alkenyl substituents (e.g., butyl or 3-methylbut-2-en-2-yl) may prolong environmental persistence .
- Biomonitoring : Methylnaphthalenes are metabolized to hydroxylated derivatives (e.g., naphthols), which are detectable in urine . The target compound’s alkenyl group could lead to epoxide formation during metabolism, analogous to other PAHs, but this remains speculative without direct evidence.
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